molecular formula C8H13NO3 B14204877 Methyl 3-cyano-2-ethyl-3-hydroxybutanoate CAS No. 850429-04-8

Methyl 3-cyano-2-ethyl-3-hydroxybutanoate

Cat. No.: B14204877
CAS No.: 850429-04-8
M. Wt: 171.19 g/mol
InChI Key: AYKONARUGCGIID-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C8H13NO3. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a cyano group, a hydroxyl group, and an ester functional group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-ethyl-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of methyl 3-cyano-2-ethyl-3-oxobutanoate.

    Reduction: Formation of methyl 3-amino-2-ethyl-3-hydroxybutanoate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-2-ethyl-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-ethyl-3-hydroxybutanoate depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in pharmaceutical applications, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of functional groups such as the cyano and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be compared with similar compounds such as:

    Ethyl 3-cyano-2-ethyl-3-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with both an ethyl ester group and a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

850429-04-8

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 3-cyano-2-ethyl-3-hydroxybutanoate

InChI

InChI=1S/C8H13NO3/c1-4-6(7(10)12-3)8(2,11)5-9/h6,11H,4H2,1-3H3

InChI Key

AYKONARUGCGIID-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C(C)(C#N)O

Origin of Product

United States

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